(2-Hydroxyethyl)iminodiacetic acid

Descripción

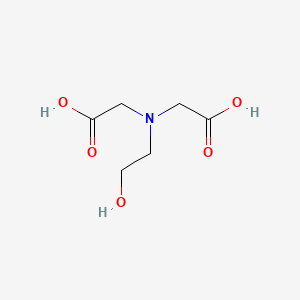

RN given refers to parent cpd; structure

Structure

2D Structure

Propiedades

IUPAC Name |

2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGIOKAKDAARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-37-5 (di-hydrochloride salt) | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4042177 | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15735 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-62-9 | |

| Record name | (2-Hydroxyethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heida | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyliminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPQ4R5AF5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid (CAS: 93-62-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a versatile chelating agent with the CAS number 93-62-9. This aminopolycarboxylic acid is structurally similar to well-known chelators like EDTA and NTA but possesses a unique hydroxyethyl group that influences its solubility, biodegradability, and metal complexation characteristics. Its ability to form stable, water-soluble complexes with a variety of metal ions makes it a compound of significant interest in diverse fields, including environmental remediation, industrial processes, and as a component in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of HEIDA, including its chemical and physical properties, detailed synthesis protocols, applications in chelation and catalysis, and analytical methods for its quantification.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1] Its structure features a tertiary amine, two carboxylic acid groups, and a primary alcohol, which contribute to its chelating ability and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 93-62-9 | [2] |

| Molecular Formula | C₆H₁₁NO₅ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| IUPAC Name | 2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | [2] |

| Synonyms | HEIDA, Ethanol diglycine, N-(2-Hydroxyethyl)imidodiacetic acid | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 178 °C (decomposes) | [4] |

| pKa₁ | 2.2 | [5] |

| pKa₂ | 8.65 | [5] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

A common method for the synthesis of HEIDA involves the reaction of 2-hydroxyethylamine with glycolonitrile, followed by hydrolysis. The following is a detailed experimental protocol based on this approach.

Experimental Protocol: Synthesis of HEIDA

Materials:

-

2-Hydroxyethylamine

-

Glycolonitrile (40% aqueous solution)

-

Sodium hydroxide (50% aqueous solution)

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Step 1: Formation of the Aminonitrile Intermediate. In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (0.033 mol) of 2-hydroxyethylamine in 30 mL of water.

-

While stirring the solution at room temperature, add 4.67 g (0.033 mol) of a 40% aqueous glycolonitrile solution dropwise using a dropping funnel.

-

Continue stirring the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by ¹³C NMR to confirm the formation of the intermediate.

-

Step 2: Hydrolysis to N-(2-hydroxyethyl)glycine. To the reaction mixture from Step 1, add 2.62 g of 50% aqueous sodium hydroxide solution.

-

Stir the solution at room temperature for 3 hours to facilitate hydrolysis.

-

Gently heat the solution to boiling to drive off the ammonia produced during the reaction. Continue heating until ammonia is no longer detected.

-

Step 3: Formation of the Dinitrile Intermediate. Cool the solution from Step 2 to room temperature.

-

Add 4.62 g (0.033 mol) of 40% aqueous glycolonitrile solution dropwise to the stirred solution.

-

Stir the reaction mixture for 30 minutes at room temperature. The completion of this step can be confirmed by ¹³C NMR.

-

Step 4: Final Hydrolysis to HEIDA. To the aqueous solution of the dinitrile intermediate, add 2.62 g of 50% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 3 hours to complete the hydrolysis to this compound. The final product is typically obtained as its sodium salt in solution and can be isolated by acidification and crystallization.

References

- 1. Evaluation of the Thermodynamic Properties of H2 Binding in Solid State Dihydrogen Complexes [M(η2-H2)(CO)dppe2][BArF24] (M = Mn, Tc, Re): an Experimental and First Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO5 | CID 7152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to N-(2-Hydroxyethyl)iminodiacetic Acid (HEIDA): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a versatile tridendate chelating agent with significant applications across various scientific and industrial domains. As a biodegradable alternative to traditional chelating agents like EDTA, HEIDA is gaining prominence in fields ranging from drug development and water treatment to industrial cleaning. This technical guide provides an in-depth overview of the core physical and chemical properties of HEIDA, detailed experimental protocols for its synthesis and purification, and a summary of its key applications.

Physical and Chemical Properties of HEIDA

HEIDA is a white crystalline powder prized for its potent ability to form stable complexes with metal ions.[1] Its structure, featuring two carboxylate groups and a hydroxyethyl group, allows it to act as a tridentate ligand.[2] The key physical and chemical properties of HEIDA are summarized in the table below.

| Property | Value | References |

| Chemical Names | N-(2-Hydroxyethyl)iminodiacetic acid, (2-Hydroxyethyl)iminodiacetic acid, Ethanoldiglycine | [3] |

| CAS Number | 93-62-9 | [4] |

| Molecular Formula | C₆H₁₁NO₅ | [4] |

| Molecular Weight | 177.16 g/mol | [4][5][6] |

| Appearance | White to almost white fine crystalline powder | [1][4][7] |

| Melting Point | 178 °C (decomposes) | [4][5] |

| Solubility | Water: 18.61 g/L at 25°C; Soluble in 0.1 M NaOH | [4] |

| pKa Values | pK₁: 2.2; pK₂: 8.65 (at 25°C, μ=0.1) | [4] |

| LogP | -1.17 at 25°C | [4] |

Chelation Chemistry

The primary function of HEIDA is its ability to act as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions. This property is crucial for preventing the undesirable effects of metal ions, such as precipitation and catalytic degradation, in various formulations.[1] HEIDA is particularly effective in controlling alkaline earth metals, showing a strong complexing capacity for calcium.[3] The chelation mechanism involves the donation of lone pair electrons from the nitrogen atom and the oxygen atoms of the carboxylate and hydroxyl groups to a central metal ion, forming stable five-membered rings.[8]

References

- 1. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. Immobilized Metal-Ion Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Protocol of Immobilized Metal Affinity Chromatography - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. EP1282596B1 - Preparation of iminodiacetic acid compounds from monoethanolamine substrates - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

(2-Hydroxyethyl)iminodiacetic acid molecular weight and formula

An In-depth Technical Guide to (2-Hydroxyethyl)iminodiacetic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound (HEIDA), a versatile chelating agent with significant applications in scientific research and pharmaceutical development.

Core Properties of this compound

This compound, also known as HEIDA, is a dicarboxylic acid amine.[1] It is structurally similar to the well-known chelating agent nitrilotriacetic acid (NTA) and is recognized for its strong metal-chelating properties and biodegradability.[2]

| Property | Value | Source |

| Molecular Formula | C6H11NO5 | [2][3][4][5] |

| Molecular Weight | 177.16 g/mol | [2][5][6] |

| CAS Number | 93-62-9 | [3] |

| Synonyms | Ethanol diglycine, N,N-Bis(carboxymethyl)ethanolamine, HIDA | |

| Appearance | White crystalline powder | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-hydroxyethylamine with glycolonitrile, followed by hydrolysis. This process yields the final product in high conversion.[8]

Experimental Workflow for HEIDA Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[8]

Materials:

-

2-hydroxyethylamine

-

Glycolonitrile

-

Sodium hydroxide (or other suitable base)

-

Water

Procedure:

-

Step 1: Formation of N-cyanomethylamino-2-ethanol. In a reaction vessel, 2-hydroxyethylamine is reacted with glycolonitrile. The reaction is typically carried out at a temperature between 0°C and 100°C.[8]

-

Step 2: Hydrolysis to N-carboxymethylamino-2-ethanol. The intermediate from Step 1 is hydrolyzed using a base, such as sodium hydroxide.[8]

-

Step 3: Reaction with additional glycolonitrile. The product from Step 2 is then reacted with another molar equivalent of glycolonitrile.[8]

-

Step 4: Final Hydrolysis to HEIDA. The resulting N-carboxymethyl-N-cyanomethylamino-2-ethanol is hydrolyzed, typically at a temperature ranging from 20°C to 105°C, to yield this compound.[8] This final hydrolysis step has been reported to achieve a conversion rate of over 90 percent.[8]

Applications in Research and Drug Development

This compound is primarily utilized for its potent metal-chelating properties.[7] This characteristic makes it a valuable tool in various applications within research and the pharmaceutical industry.

Role as a Chelating Agent

HEIDA functions as a chelating agent by forming stable complexes with metal ions, which can prevent undesirable reactions such as precipitation or catalytic degradation of other components in a formulation.[7] Its ability to bind with metal ions is a key feature in its various applications.

Logical Relationship of Chelation in Drug Development

Caption: Logical flow of HEIDA's role as a chelating agent in drug development.

Applications in Pharmaceutical Formulations

HEIDA is considered a valuable intermediate in the pharmaceutical sector.[7] Its chelating properties can be leveraged to improve the stability of drug formulations by sequestering metal ions that could otherwise catalyze the degradation of active pharmaceutical ingredients (APIs). Furthermore, its nature as a biological buffer is an advantageous property in various formulations.[7]

Use in Agrochemicals and Industrial Processes

Beyond pharmaceuticals, HEIDA is used in agrochemicals to enhance the bioavailability of nutrients.[7] In industrial settings, such as water treatment, it is effective in preventing the formation of scale.[7]

References

- 1. IMINODIACETIC ACID FOR SYNTHESIS | Oman CHEMICAL [omanchem.com]

- 2. N-(2-HYDROXYETHYL)IMINODIACETIC ACID CAS#: 93-62-9 [m.chemicalbook.com]

- 3. N-(2-Hydroxyethyl)iminodiacetic acid [webbook.nist.gov]

- 4. N-(2-Hydroxyethyl)iminodiacetic acid [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C6H11NO5 | CID 7152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. US5817613A - Amino nitrile intermediate for the preparation of 2-hydroxyethyl iminodiacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethanolamine-N,N-diacetic Acid (EDDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine-N,N-diacetic acid, commonly abbreviated as EDDA, is a member of the aminopolycarboxylic acid family of chelating agents. Structurally, it is a derivative of ethylenediamine where two of the four amine protons have been substituted with carboxymethyl groups.[1] This configuration makes EDDA a powerful tetradentate ligand, capable of forming stable complexes with a variety of metal ions through its two nitrogen atoms and two carboxylate groups.[2] Its ability to sequester metal ions makes it a valuable compound in a wide range of applications, including pharmaceuticals, agriculture, and environmental remediation.[3][4] This guide provides a comprehensive overview of the key characteristics of EDDA, including its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physical and Chemical Properties

EDDA is a white to off-white crystalline powder that is soluble in warm water and aqueous bases, but only slightly soluble in cold water.[1] It is a stable compound under normal conditions and is primarily recognized for its role as a chelating agent.

Table 1: Physicochemical Properties of Ethanolamine-N,N-diacetic Acid

| Property | Value | Reference |

| Molecular Formula | C6H12N2O4 | [1][5] |

| Molecular Weight | 176.17 g/mol | [1][5] |

| Appearance | White to almost white powder | [1] |

| Melting Point | 224 °C (decomposes) | [1][6] |

| pKa1 | 6.42 (25 °C) | [1] |

| pKa2 | 9.46 (25 °C) | [1] |

| Water Solubility | Soluble in warm water | [1] |

| LogP | -4.79 | [1] |

| CAS Number | 5657-17-0 | [1][6] |

Synthesis of Ethanolamine-N,N-diacetic Acid

The synthesis of ethanolamine-N,N-diacetic acid and its derivatives can be achieved through various routes. A common approach involves the carboxyalkylation of ethanolamine precursors.

General Synthesis of N,N-disubstituted Ethanolamines

A general method for the synthesis of N,N-dialkylethanolamines involves the reaction of a monoalkylethanolamine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the ethanolamine attacks the electrophilic carbon of the alkyl halide.

A more contemporary approach involves the direct N-alkylation of amino alcohols with other alcohols, utilizing a mixed oxide catalyst such as Cs-B-Zr, which acts as an acid-base bifunctional catalyst. Reductive amination is another widely used method, where a carbonyl group is converted to an amine via an imine intermediate in the presence of a hydride source.

Synthesis of EDDA Derivatives

EDDA serves as a versatile starting material for the synthesis of more complex chelating agents with tailored properties. For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator, can be synthesized from EDDA. One synthetic route involves the reaction of EDDA with a substituted phenol and formaldehyde.[7][8]

Key Applications as a Chelating Agent

The primary utility of EDDA lies in its ability to form stable, water-soluble complexes with a variety of metal ions. This property is harnessed in numerous industrial and research applications.

-

Pharmaceuticals: EDDA is used as a chelating agent in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.[3] It can also be used to synthesize metal complexes with therapeutic properties, such as copper(II) complexes with proteasome inhibitory activity.[1][6]

-

Agriculture: In agriculture, EDDA is utilized to improve the bioavailability of essential micronutrients in fertilizers. By chelating metal ions like iron, manganese, and zinc, it prevents their precipitation and makes them more readily available for plant uptake.[4]

-

Water Treatment: EDDA is an effective agent for removing heavy metals from wastewater and preventing the formation of scale in industrial systems by sequestering calcium and magnesium ions.[3]

-

Analytical Chemistry: In the laboratory setting, EDDA serves as a reagent for the detection and quantification of metal ions, aiding in environmental monitoring and quality control.[4]

-

Biotechnology: EDDA plays a role in the purification of proteins and enzymes by chelating metal ions that can interfere with the purification process or degrade the biomolecules.[4]

Experimental Protocols

Synthesis of a Metal-EDDA Complex (Adapted from EDTA Protocol)

This protocol describes the synthesis of a generic metal-EDDA complex, adapted from a procedure for an iron(III)-EDTA complex.

Materials:

-

Ethanolamine-N,N-diacetic acid (EDDA)

-

A soluble salt of the desired metal (e.g., FeCl₃, CuSO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Heating plate with magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Dissolve a stoichiometric amount of EDDA in deionized water. Gentle heating may be required.

-

In a separate beaker, dissolve a stoichiometric amount of the metal salt in deionized water.

-

Slowly add the metal salt solution to the EDDA solution while stirring continuously.

-

Adjust the pH of the solution with a dilute NaOH solution to the optimal pH for complex formation (this will vary depending on the metal).

-

Gently heat the solution and stir for a specified period to ensure complete reaction.

-

Allow the solution to cool to room temperature to induce crystallization of the metal-EDDA complex.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Determination of Metal Chelation Capacity

This protocol provides a method to quantify the iron-chelating capacity of EDDA using a spectrophotometric assay with gallic acid as an indicator.

Materials:

-

EDDA solutions of varying concentrations

-

Iron(II) or Iron(III) solution (e.g., FeCl₂, FeCl₃)

-

Gallic acid solution (1%)

-

Acetate buffer (pH 5.6)

-

UV-Vis spectrophotometer

-

96-well microplate (optional for high-throughput screening)

Procedure:

-

Prepare a series of EDDA solutions at different concentrations.

-

In a test tube or microplate well, add a defined volume of the iron solution.

-

Add a corresponding volume of the EDDA solution and allow it to react for 10 minutes at room temperature.

-

Add acetate buffer to maintain the pH.

-

Add the gallic acid solution and allow the color to develop for 10 minutes.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-gallic acid complex.

-

The decrease in absorbance in the presence of EDDA is proportional to its iron-chelating capacity.

-

A calibration curve can be constructed using known concentrations of a standard chelator like EDTA to quantify the chelating capacity in EDTA equivalents.

Spectroscopic Characterization

The characterization of EDDA and its metal complexes is typically performed using a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of EDDA will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as N-H and C-N stretching and bending vibrations. Upon complexation with a metal ion, shifts in the positions of the carboxylate and amine bands are observed, providing evidence of coordination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of EDDA and its derivatives. The chemical shifts of the protons and carbons in the vicinity of the nitrogen and carboxylate groups are sensitive to the chemical environment and will change upon metal chelation.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of EDDA and its complexes. Electrospray ionization mass spectrometry (ESI-MS) can also be used to determine the stability constants of metal-EDDA complexes.

While specific, high-resolution spectra for EDDA are best obtained from dedicated spectral databases, representative spectra for related aminocarboxylic acids are widely available in the literature.

Safety Information

EDDA is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

Ethanolamine-N,N-diacetic acid is a versatile and effective tetradentate chelating agent with significant applications in various scientific and industrial fields. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective application. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of EDDA-metal complexes and the quantification of its chelating capacity. As with any chemical, proper safety precautions should be observed when handling EDDA.

References

The Role of (2-Hydroxyethyl)iminodiacetic Acid as a Chelator: A Technical Guide

(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile and biodegradable chelating agent with a growing presence in various scientific and industrial fields. This technical guide provides an in-depth exploration of HEIDA's core functions as a chelator, offering valuable insights for researchers, scientists, and drug development professionals. The document details its physicochemical properties, chelation chemistry, quantitative data on metal complex stability, experimental protocols, and key applications.

Physicochemical Properties and Structure

HEIDA, also known as N-(2-hydroxyethyl)iminodiacetic acid, is a tridentate chelating ligand, structurally similar to the well-known nitrilotriacetic acid (NTA).[1][2][3] Its structure comprises a tertiary amine, two carboxyl groups, and a hydroxyethyl group, all of which can participate in coordinating metal ions.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₅ | [5] |

| Molecular Weight | 177.16 g/mol | [3][5] |

| CAS Number | 93-62-9 | [3][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 178 °C | [2] |

| pKa₁ (first carboxyl) | ~2.2 | [1] |

| pKa₂ (second carboxyl) | ~8.7 | [1] |

Chelation Chemistry and Mechanism

HEIDA's efficacy as a chelator stems from its ability to form stable, water-soluble complexes with a wide range of metal ions.[6] The chelation mechanism involves the simultaneous coordination of a metal ion by the nitrogen atom of the tertiary amine and the oxygen atoms of the two carboxylate groups. The hydroxyl group on the ethyl moiety can also participate in coordination, further enhancing the stability of the resulting chelate ring structures.[1]

Caption: Chelation of a metal ion (Mⁿ⁺) by HEIDA.

Quantitative Data on Metal Chelation

The stability of the metal-HEIDA complexes is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The stability constants for HEIDA with various divalent metal ions were determined by Chaberek and Martell in 1952.[1]

Table 2: Stability Constants (log K) of HEIDA with Divalent Metal Ions at 30°C and Ionic Strength of 0.1

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Reference |

| Ca²⁺ | 3.2 | - | [1] |

| Mg²⁺ | 3.6 | - | [1] |

| Mn²⁺ | 5.3 | 3.2 | [1] |

| Pb²⁺ | 8.0 | 4.4 | [1] |

| Cd²⁺ | 7.0 | 5.2 | [1] |

| Zn²⁺ | 7.8 | 4.3 | [1] |

| Co²⁺ | 7.2 | 4.9 | [1] |

| Ni²⁺ | 8.2 | 5.2 | [1] |

| Cu²⁺ | 10.5 | 4.7 | [1] |

The order of stability for the first complex (ML) is: Cu²⁺ > Ni²⁺ > Pb²⁺ > Zn²⁺ > Co²⁺ > Cd²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to HEIDA involves a multi-step process starting from 2-hydroxyethylamine and glycolonitrile.[1]

Protocol:

-

Step 1: Synthesis of N-cyanomethylamino-2-ethanol (I): In a round-bottom flask, 2.0 g (0.033 mol) of 2-hydroxyethylamine is dissolved in 30 mL of water. To this stirring solution, 4.67 g (0.033 mol) of a 40% aqueous solution of glycolonitrile is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

-

Step 2: Synthesis of N-carboxymethylamino-2-ethanol (II): Without purification of the product from Step 1, 2.62 g of 50% NaOH is added to the solution. The mixture is stirred at room temperature for 3 hours to facilitate hydrolysis.

-

Step 3: Synthesis of N-carboxymethyl-N-cyanomethylamino-2-ethanol (III): To the solution from Step 2 at room temperature, another 4.62 g (0.033 mol) of 40% aqueous glycolonitrile is added dropwise. The reaction is stirred for 30 minutes.

-

Step 4: Hydrolysis to this compound (IV): To the aqueous solution of the nitrile intermediate from Step 3, 2.62 g of 50% NaOH is added. The mixture is stirred at room temperature for 3 hours to complete the hydrolysis, yielding the sodium salt of HEIDA. The final product can be obtained by acidification and subsequent purification.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base is added.

Methodology:

-

Solution Preparation: Prepare standard solutions of the ligand (HEIDA), the metal salt of interest, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert salt (e.g., NaClO₄) is added to maintain a constant ionic strength.

-

Titration Series: Perform a series of titrations:

-

Titration of the strong acid alone to determine the exact concentration of the base and to calibrate the electrode.

-

Titration of the strong acid and the ligand to determine the protonation constants of the ligand.

-

Titration of the strong acid, the ligand, and the metal ion to determine the stability constants of the metal-ligand complexes.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant (standard base).

-

Data Analysis: The titration data is used to calculate the average number of protons bound to the ligand and the average number of ligands bound to the metal ion. From these values, the stepwise and overall stability constants are determined using computational methods like the Bjerrum method.

Caption: Workflow for determining stability constants.

Applications

HEIDA's strong chelating ability and biodegradability make it suitable for a variety of applications.

Industrial Applications

HEIDA is used as a chelating agent for Fe(III) ions and can enhance the performance of Fenton's destruction of perchloroethylene in soil slurry systems.[3][7] Its ability to form stable complexes with various metal ions also makes it useful in detergents, water treatment, and industrial cleaning processes.

Catalysis

Complexes of HEIDA with certain transition metals have shown catalytic activity. For instance, oxorhenium(V) complexes with HEIDA are used in the carboxylation of ethane, while vanadium complexes are employed for the peroxidative hydroxylation of benzene and oxidation of mesitylene.[3][7]

Drug Delivery

A promising application of iminodiacetic acid derivatives is in the development of pH-responsive drug delivery systems. Nanoparticles functionalized with iminodiacetate can be used to encapsulate and deliver therapeutic agents to acidic microenvironments, such as those found in tumors.

Mechanism of pH-Responsive Drug Release:

-

Drug Loading (Physiological pH ~7.4): At normal physiological pH, the carboxyl groups of the iminodiacetate on the nanoparticle surface are deprotonated (negatively charged). This allows for the electrostatic binding of positively charged drug molecules.

-

Targeting and Uptake: The nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting.

-

Drug Release (Acidic pH < 6.8): In the acidic tumor microenvironment or within endosomes/lysosomes after cellular uptake (pH 4.5-6.0), the carboxyl groups become protonated. This neutralizes the negative charge, weakening the electrostatic interaction with the drug and triggering its release at the target site. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.

Caption: pH-responsive drug release from IDA-nanoparticles.

Conclusion

This compound is a potent and environmentally friendly chelating agent with a diverse range of applications. Its ability to form stable complexes with numerous metal ions, coupled with its biodegradability, makes it a valuable tool in industrial processes, catalysis, and, increasingly, in the development of advanced biomedical technologies such as targeted drug delivery systems. The quantitative data on its stability constants and the established experimental protocols for its synthesis and characterization provide a solid foundation for further research and application development in various scientific disciplines.

References

An In-depth Technical Guide on the Biodegradability of N-(2-Hydroxyethyl)iminodiacetic Acid (HEIDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA), a chelating agent with a variety of applications in industrial processes and consumer products, is recognized for its favorable environmental profile, particularly its biodegradability. This technical guide provides a comprehensive overview of the available information on the biodegradability of HEIDA. While specific quantitative data from standardized ready biodegradability tests are not publicly available, this document synthesizes information from patent literature and scientific reviews to discuss the nature of its biodegradability. Furthermore, this guide outlines the typical experimental protocols for the types of studies HEIDA has reportedly undergone and presents a plausible metabolic pathway for its microbial degradation.

Introduction

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a structural analogue of the well-known chelating agent nitrilotriacetic acid (NTA).[1] Its ability to form stable complexes with metal ions makes it a valuable ingredient in various applications, including industrial cleaning, water treatment, and as a component in bleaching processes.[2] In the context of increasing environmental regulations and a growing demand for sustainable chemical alternatives, the biodegradability of chelating agents is a critical parameter for their acceptance and use. HEIDA has been positioned as a biodegradable alternative to more persistent chelating agents like ethylenediaminetetraacetic acid (EDTA).[2]

This guide aims to consolidate the existing knowledge on the biodegradability of HEIDA, providing a technical resource for professionals in research and development.

Biodegradability of HEIDA: State of Knowledge

HEIDA is consistently referred to as a biodegradable chelating agent in scientific literature and technical documentation from chemical suppliers.[1][2] A key piece of evidence comes from the patent literature, which explicitly states that HEIDA is biodegradable in both the semi-continuous activated sludge test (ASTM D-2667) and the modified Sturm test (OECD 301B).[3] These tests are standard methods for assessing the biodegradability of chemical substances.

The ASTM D-2667 test is a simulation of a wastewater treatment environment, designed to determine the extent to which a compound is removed by microbial action. The OECD 301B test, also known as the CO₂ Evolution Test, is a stringent, ready biodegradability test that measures the amount of carbon dioxide produced during the microbial degradation of a substance.[3] A substance that passes these tests is considered to be readily biodegradable and is not expected to persist in the environment.

Despite these assertions, specific quantitative results from these tests for HEIDA, such as the percentage of degradation over the standard 28-day test period, are not available in the public domain. This information is likely held as proprietary data by the manufacturers.

Data Presentation

As detailed in the previous section, publicly available quantitative data on the biodegradability of HEIDA is limited. The following table summarizes the types of biodegradability tests that HEIDA has been reported to undergo.

| Test Method | Description | Reported Outcome for HEIDA | Quantitative Data |

| ASTM D-2667 | Semi-continuous activated sludge test, simulates a wastewater treatment plant. | Biodegradable[3] | Not publicly available |

| OECD 301B (Modified Sturm Test) | Ready biodegradability test measuring CO₂ evolution. | Biodegradable[3] | Not publicly available |

Experimental Protocols

The following sections describe the general methodologies for the biodegradability tests that HEIDA has reportedly been subjected to. These protocols are based on the official guidelines for these tests.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test method is designed to evaluate the ultimate biodegradability of an organic compound in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the test substance.

Key Experimental Parameters:

-

Test Substance Concentration: Typically 10 to 20 mg of total organic carbon (TOC) per liter.

-

Inoculum: Activated sludge from a wastewater treatment plant, not adapted to the test substance.

-

Test Duration: 28 days.

-

Temperature: 20 ± 1 °C.

-

pH: Maintained between 7.4 and 8.5.

-

CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

-

Pass Level for Ready Biodegradability: ≥ 60% of ThCO₂ is produced within a 10-day window during the 28-day test period.

Experimental Workflow for OECD 301B Test

References

An In-Depth Technical Guide to the Solubility of (2-Hydroxyethyl)iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Hydroxyethyl)iminodiacetic acid (HEIDA), a compound of significant interest in various scientific and industrial fields, including its role as a chelating agent and in organic synthesis. Understanding the solubility of HEIDA in different solvents is crucial for its application in formulation development, analytical chemistry, and biochemical assays.

Core Concepts in HEIDA Solubility

This compound is a polar molecule, a characteristic that fundamentally governs its solubility. Its structure, featuring two carboxylic acid groups, a tertiary amine, and a hydroxyl group, allows for multiple points of interaction with solvent molecules through hydrogen bonding and dipole-dipole forces.

Factors Influencing Solubility:

-

Polarity of the Solvent: As a polar compound, HEIDA is most readily soluble in polar solvents. The principle of "like dissolves like" is central to predicting its solubility in various media.

-

pH of the Medium: HEIDA is an amino dicarboxylic acid, meaning it has both acidic (carboxylic acid) and basic (amine) functional groups. The pH of an aqueous solution will significantly alter the ionization state of these groups, thereby influencing solubility. In alkaline solutions, the carboxylic acid groups are deprotonated to form carboxylate salts, which are generally more soluble in water.

-

Temperature: The dissolution of most solid compounds, including HEIDA, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility. However, the extent of this effect can vary depending on the solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 18.61 g/L |

| 0.1 M Sodium Hydroxide | Not Specified | 50 mg/mL (described as "clear") |

Further research is ongoing to supplement this table with data for common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) at various temperatures.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful application of HEIDA. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like HEIDA.

Shake-Flask Method (for Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

This compound powder

-

Selected solvent(s)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of HEIDA to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

-

Quantification: Analyze the concentration of HEIDA in the filtered supernatant using a validated analytical method.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid HEIDA is determined.

-

Chromatographic/Spectroscopic Analysis: The saturated solution is appropriately diluted and analyzed by a technique such as HPLC or UV-Vis spectrophotometry against a calibration curve of known HEIDA concentrations.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Gravimetric Analysis Protocol

This method is a straightforward approach for determining solubility, particularly when a pure, non-volatile solute is used.

Materials:

-

Saturated solution of HEIDA

-

Evaporating dish

-

Analytical balance

-

Drying oven

-

Pipette

Procedure:

-

Sample Preparation: Accurately pipette a known volume of the filtered, saturated HEIDA solution into a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a fume hood.

-

Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of HEIDA to remove any residual solvent.

-

Weighing: After drying to a constant weight, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The mass of the dissolved HEIDA is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility

(2-Hydroxyethyl)iminodiacetic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (2-Hydroxyethyl)iminodiacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (HEIDA), a compound commonly used in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category | Hazard Statement Code |

| Skin Irritation | 2 | H315 |

| Eye Irritation | 2A | H319 |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335 |

Table 2: Hazard Statements and Precautionary Measures

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Toxicological and Physical Data

The toxicological properties of this material have not been fully investigated.[2] However, available data is presented below.

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg | [3] |

Table 4: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White powder | [3] |

| Melting Point | 178 °C (352 °F) | |

| Decomposition Temperature | 352.4 °F | [3] |

| Molecular Weight | 177.16 g/mol | [4] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory when working with this compound.

General Handling Protocol

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[3]

-

Dust Control: Minimize dust generation and accumulation.[2] Use dry clean-up procedures and avoid sweeping that generates dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2][3]

First Aid Measures

In case of exposure, follow these steps immediately:

-

Eye Contact:

-

Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Ensure complete irrigation of the eye by keeping eyelids apart.[3]

-

If contact lenses are present, remove them if it is easy to do so. Continue rinsing.

-

Seek immediate medical attention from an ophthalmologist.

-

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Alert personnel in the area and notify emergency responders.[3]

-

Control personal contact by wearing appropriate protective clothing.[3]

-

Prevent spillage from entering drains or water courses.[3]

-

For dry spills, use dry clean-up procedures and avoid generating dust.[3]

-

For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal.[3]

-

Wash the area down with large amounts of water and prevent runoff into drains.[3]

-

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, carbon dioxide, or water spray.[2][3]

-

Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3] The material is a combustible solid that burns but does not easily propagate flame.[3] Dust clouds may form an explosive mixture with air.[3]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[2]

Visual Safety Guides

The following diagrams illustrate key safety workflows and hazard relationships for working with this compound.

Caption: GHS Hazard Classification for HEIDA.

Caption: General Laboratory Safety Workflow.

Caption: First Aid Decision Tree for HEIDA Exposure.

References

- 1. Page loading... [guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C6H11NO5 | CID 7152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-HYDROXYETHYL)IMINODIACETIC ACID CAS#: 93-62-9 [m.chemicalbook.com]

- 6. N-羟乙基亚胺二乙酸 ≥95% (titration) | Sigma-Aldrich [sigmaaldrich.com]

The Synthesis of HEIDA: A Technical Guide on its Discovery and Core Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile chelating agent with significant applications ranging from use in radiopharmaceuticals to industrial processes. Its development has been driven by the need for effective and biodegradable metal ion control. This in-depth technical guide provides a comprehensive overview of the discovery and history of HEIDA synthesis, detailing the core methodologies for its preparation. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the synthetic processes.

Discovery and History

Core Synthetic Methodologies

There are three primary routes for the synthesis of HEIDA, each with its own advantages and disadvantages:

-

Carboxymethylation of Monoethanolamine: This is a common and straightforward method involving the reaction of monoethanolamine with a haloacetic acid, typically sodium chloroacetate, in an alkaline medium.

-

The Cyanomethylation Pathway: This route involves the reaction of monoethanolamine with formaldehyde and a cyanide source, followed by hydrolysis of the resulting nitrile intermediates.

-

Dehydrogenation of N-(2-hydroxyethyl)glycine: This method involves the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine to form HEIDA.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for HEIDA production depends on factors such as desired purity, scale of production, and available starting materials. The following table summarizes key quantitative data for each of the primary methods.

| Parameter | Carboxymethylation | Cyanomethylation Pathway | Dehydrogenation of N-(2-hydroxyethyl)glycine |

| Primary Reactants | Monoethanolamine, Sodium Chloroacetate | Monoethanolamine, Formaldehyde, Hydrogen Cyanide | N-(2-hydroxyethyl)glycine |

| Typical Yield | ~63-64% | >90% (conversion from intermediate) | High (specific yield data varies) |

| Reaction Temperature | 80°C | Room Temperature to 105°C | 140°C to 200°C |

| Reaction Time | 2 hours | 3 hours (hydrolysis step) | 1 to 10 hours |

| Key Advantages | Readily available starting materials. | High yield and conversion rates. | Can utilize an intermediate from other processes. |

| Key Disadvantages | Moderate yields. | Use of highly toxic hydrogen cyanide. | Requires a pre-synthesized intermediate. |

Detailed Experimental Protocols

Method 1: Carboxymethylation of Monoethanolamine

This protocol is based on the reaction of monoethanolamine with sodium chloroacetate.

Materials:

-

Monoethanolamine

-

Sodium Chloroacetate

-

Sodium Hydroxide

-

Water

-

Hydrochloric Acid (for acidification)

Procedure:

-

In a reaction vessel, dissolve sodium chloroacetate in water.

-

Add monoethanolamine to the solution.

-

Slowly add a solution of sodium hydroxide while maintaining the temperature at approximately 80°C.

-

Continue stirring the reaction mixture at 80°C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the HEIDA.

-

Filter the precipitate and wash with cold water.

-

Dry the resulting solid to obtain N-(2-hydroxyethyl)iminodiacetic acid.

Method 2: The Cyanomethylation Pathway

This protocol describes a multi-step synthesis of HEIDA starting from 2-hydroxyethylamine (monoethanolamine) and glycolonitrile, followed by hydrolysis.

Materials:

-

2-Hydroxyethylamine

-

Glycolonitrile (40% aqueous solution)

-

Sodium Hydroxide (50% solution)

-

Water

Procedure:

Step 1: Synthesis of N-cyanomethylamino-2-ethanol (I)

-

In a 50 mL round bottom flask equipped with a magnetic stir bar, combine 2.0 g (0.033 mol) of 2-hydroxyethylamine and 30 mL of water.

-

While stirring the solution, add 4.67 g (0.033 mol) of 40% aqueous glycolonitrile dropwise.

-

Continue stirring the solution at room temperature for 2 hours. The completion of the reaction can be monitored by 13C NMR.

Step 2: Hydrolysis to N-carboxymethylamino-2-ethanol (II)

-

To the solution from Step 1, add 2.62 g of 50% NaOH.

-

Stir the mixture at room temperature for 3 hours to complete the hydrolysis.

Step 3: Synthesis of N-carboxymethyl-N-cyanomethylamino-2-ethanol (III)

-

To the solution of intermediate (II) at room temperature, add 4.62 g (0.033 mol) of 40% aqueous glycolonitrile dropwise.

-

Stir for 30 minutes at room temperature. Reaction completion can be monitored by 13C NMR.

Step 4: Hydrolysis to N-(2-hydroxyethyl)iminodiacetic acid (IV)

-

To the aqueous solution of intermediate (III), add 2.62 g of 50% NaOH.

-

Stir at room temperature for 3 hours to complete the final hydrolysis, yielding the sodium salt of HEIDA. The conversion to the final product is reported to be in excess of 90%.

Method 3: Dehydrogenation of N-(2-hydroxyethyl)glycine

This protocol outlines the general procedure for the catalytic dehydrogenation of N-(2-hydroxyethyl)glycine.

Materials:

-

N-(2-hydroxyethyl)glycine

-

Sodium Hydroxide

-

Metal-containing catalyst (e.g., copper-based)

-

Water

Procedure:

-

Prepare an aqueous solution of N-(2-hydroxyethyl)glycine and a strong base such as sodium hydroxide.

-

Introduce a metal-containing catalyst (e.g., a copper-containing catalyst) to the reaction mixture.

-

Heat the reaction mixture to a temperature in the range of 140°C to 200°C under pressure.

-

Maintain the reaction for a period of 1 to 10 hours until the dehydrogenation is complete.

-

After the reaction, cool the mixture and separate the catalyst.

-

The resulting solution contains the salt of HEIDA, which can be isolated by acidification.

Visualized Workflows and Pathways

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

Caption: Major synthetic pathways to HEIDA.

Caption: General experimental workflow for HEIDA synthesis.

Conclusion

The synthesis of HEIDA has evolved to include several viable methods, with the carboxymethylation and cyanomethylation routes being the most prominent. While the cyanomethylation pathway offers high yields, the use of toxic reagents is a significant drawback. The carboxymethylation route, although providing more moderate yields, utilizes more readily handleable starting materials. The choice of a particular synthetic method will ultimately be guided by the specific requirements of the application, including scale, purity, and safety considerations. The information presented in this guide provides a solid foundation for researchers and professionals working with HEIDA, enabling informed decisions in its synthesis and application.

References

Theoretical pKa values of (2-Hydroxyethyl)iminodiacetic acid

An In-depth Technical Guide to the Theoretical pKa Values of (2-Hydroxyethyl)iminodiacetic Acid

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of this compound (HEIDA). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this molecule. This document summarizes experimentally determined pKa values, details the theoretical and experimental methodologies for their determination, and presents a visual representation of the protonation equilibria.

N-(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a chelating agent and an organic building block. It is structurally related to iminodiacetic acid and nitrilotriacetic acid.[1] As a polyprotic acid, HEIDA can exist in several protonation states depending on the pH of the solution. The pKa values, which quantify the acidity of the ionizable groups, are critical for understanding and predicting its behavior in various chemical and biological systems. These values are essential for applications in coordination chemistry, drug formulation, and environmental science, as they influence properties such as solubility, lipophilicity, and metal-binding affinity.[2][3]

Acid Dissociation Constants (pKa) of HEIDA

This compound has two carboxylic acid groups and a tertiary amine, leading to distinct protonation steps. The literature reports two primary pKa values corresponding to the dissociation of the two carboxylic acid protons. The protonation of the tertiary amine occurs at a lower pH and is often associated with the first pKa value, while the second deprotonation corresponds to the second carboxylic acid group.

Table 1: Summary of pKa Values for this compound

| pKa Value | Reported Value | Method of Determination | Conditions |

| pKa1 | 2.2 | Experimental | 25°C, µ=0.1 |

| pKa2 | 8.65 | Experimental | 25°C, µ=0.1 |

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental measurements and theoretical calculations.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a standard method for the experimental determination of pKa values.[4] The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Detailed Protocol:

-

Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation: A solution of HEIDA of a known concentration (e.g., 1 mM) is prepared in purified water. An inert electrolyte, such as 0.15 M potassium chloride, is added to maintain a constant ionic strength.[4]

-

Titration: The solution is placed in a thermostatted vessel and purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[4]

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the HEIDA solution.

-

After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[4]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid titration curve.[5]

Theoretical and Computational Protocols

Theoretical pKa prediction offers a powerful alternative to experimental methods, especially for novel compounds or for high-throughput screening.[3][6] These methods are broadly categorized into quantum mechanical approaches and empirical or machine learning-based models.

Quantum Mechanical (QM) Methods

QM methods calculate the pKa from first principles by determining the Gibbs free energy change of the dissociation reaction.[2]

Workflow for QM-based pKa Prediction:

-

Structure Optimization: The 3D structures of the protonated and deprotonated forms of HEIDA are optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31+G(d).

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[7] This step is crucial as it accounts for the effect of the solvent (typically water).

-

pKa Calculation: The pKa is calculated using the following thermodynamic relationship:

-

ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

-

pKa = ΔG_aq / (2.303 * RT) where ΔG_aq is the Gibbs free energy of dissociation in the aqueous phase, and G_aq(H⁺) is the solvation free energy of the proton, which is a well-established value.

-

Empirical and Machine Learning Methods

These methods predict pKa based on the chemical structure by leveraging large databases of experimental pKa values. They often employ Quantitative Structure-Activity Relationship (QSAR) models.[2]

Workflow for Empirical pKa Prediction:

-

Descriptor Calculation: The 2D or 3D structure of HEIDA is used to calculate a set of numerical descriptors that encode its structural and electronic features.

-

Model Application: These descriptors are fed into a pre-trained statistical or machine learning model (e.g., support vector machines, neural networks) that has been developed using a large dataset of molecules with known pKa values.[2]

-

pKa Prediction: The model outputs the predicted pKa values for the ionizable centers in the molecule. Commercial software packages like ACD/Labs and ChemAxon utilize these types of methods.

Visualization of Protonation Equilibria

The protonation and deprotonation of this compound can be visualized as a series of equilibria. The following diagram illustrates the different species of HEIDA present at various pH ranges, corresponding to its pKa values.

Caption: Protonation equilibria of this compound (HEIDA).

References

- 1. N-(2-HYDROXYETHYL)IMINODIACETIC ACID CAS#: 93-62-9 [m.chemicalbook.com]

- 2. optibrium.com [optibrium.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. routledge.com [routledge.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: (2-Hydroxyethyl)iminodiacetic Acid in Metal Ion Chelation

(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a versatile chelating agent used across various scientific and industrial fields. As a biodegradable, strong metal chelator, it presents an effective alternative to traditional agents like nitrilotriacetic acid (NTA). Its structure, featuring a hydroxyethyl group and two carboxymethyl groups attached to a central nitrogen atom, allows it to act as a tridentate or potentially tetradentate ligand, forming stable complexes with a wide range of metal ions.

The chelation mechanism involves the coordination of metal ions through the lone pair of electrons on the nitrogen atom and the negatively charged oxygen atoms of the carboxylate groups.[1] This forms stable, five-membered chelate rings, which enhances the stability of the resulting metal complex.[2] The presence of the hydroxyethyl group can also influence the solubility and stability of the complexes.[3]

Key Applications:

-

Environmental Remediation: HEIDA is used to chelate metal ions in environmental contexts. It can be used as a chelating agent for Fe(III) ions, which improves the performance of Fenton's reaction for the destruction of pollutants like perchloroethylene in soil. The core structure, iminodiacetic acid (IDA), is effective in adsorbing and removing toxic heavy metal ions such as Cr(VI), Pb(II), Cu(II), and Ni(II) from aqueous solutions.[1][2]

-

Radiopharmaceutical Development: Derivatives of HEIDA are crucial in nuclear medicine. For example, Technetium-99m labeled HIDA (Tc-99m HIDA) is a well-established radiopharmaceutical used for hepatobiliary imaging to evaluate liver and gallbladder function.[4] The chelating agent securely binds the radioactive technetium-99m, allowing it to be safely administered and tracked as it is processed by the hepatobiliary system.[4]

-

Catalysis: HEIDA-metal complexes can serve as catalysts in chemical synthesis. Oxorhenium(V) complexes with HEIDA are used for the carboxylation of ethane, while Vanadium complexes with HEIDA are employed for the peroxidative hydroxylation of benzene.

-

Biochemical Research: In laboratory settings, HEIDA can be used to control the concentration of free metal ions in solution, which is critical for studying the function of metalloenzymes and other biological processes that are sensitive to metal ion concentrations.

Quantitative Data

The stability and effectiveness of a chelating agent are quantitatively described by its stability constants and removal efficiency. Higher stability constants indicate stronger binding to metal ions.[5][6]

Table 1: Heavy Metal Ion Removal Efficiency using Iminodiacetic Acid (IDA) Functionalized Resin This table summarizes the removal efficiency of the core functional group of HEIDA for various heavy metal ions from aqueous solutions.

| Metal Ion | Removal Efficiency (%) |

| Cr(VI) | 99.7% |

| Ni(II) | 65% |

| Pb(II) | 59% |

| Cd(II) | 28% |

| (Data sourced from Misra RK, et al. J Hazard Mater. 2011, as cited in[1]) |

Table 2: Logarithmic Stability Constants (log K) for Divalent Metal Complexes with 3-Hydroxypropyliminodiacetic Acid Data for 3-Hydroxypropyliminodiacetic acid, a close structural analog of HEIDA, is presented to illustrate typical complex stability. Measurements were taken at 30°C and an ionic strength of 0.1.[3] K1 represents the 1:1 ligand-to-metal complex, and K2 represents the 2:1 complex.

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 11.23 | 6.67 |

| Ni(II) | 9.80 | 6.40 |

| Co(II) | 8.86 | 5.86 |

| Zn(II) | 8.85 | — |

| Cd(II) | 7.69 | — |

| Mn(II) | 6.25 | — |

| (Data sourced from Chaberek, S., & Martell, A. E. (1952). J. Am. Chem. Soc., 74(23), 5057-5060.[3]) |

Visualizations

Caption: Mechanism of HEIDA metal ion chelation.

Caption: Experimental workflow for heavy metal adsorption.

Caption: Overview of HEIDA's primary applications.

Experimental Protocols

The following are generalized protocols intended to serve as a starting point for researchers. Specific parameters such as concentration, pH, temperature, and incubation time should be optimized for each specific application.

Protocol 1: Heavy Metal Adsorption from Aqueous Solution

This protocol describes a general method for evaluating the capacity of HEIDA or a HEIDA-functionalized material to remove heavy metal ions from water, based on methodologies for similar chelating agents.[2]

Materials:

-

This compound or HEIDA-functionalized resin

-

Stock solutions (e.g., 1000 mg/L) of target heavy metal ions (e.g., Cu²⁺, Pb²⁺, Ni²⁺)

-

pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Deionized water

-

Conical flasks or beakers

-

Orbital shaker

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) instrument

Procedure:

-

Preparation of Metal Solution: Prepare a working solution of the target metal ion (e.g., 100 mg/L) by diluting the stock solution with deionized water. Adjust the pH of the solution to the desired value (e.g., pH 5-7), as pH significantly affects chelation efficiency.

-

Adsorption Experiment:

-

Add a known quantity of the HEIDA-functionalized adsorbent (e.g., 200 mg of resin) to a fixed volume of the metal ion solution (e.g., 50 mL).[1]

-

Place the flask on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C).

-

Take samples at various time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the kinetics of adsorption.

-

-

Sample Analysis:

-

At each time point, withdraw a small aliquot of the mixture.

-

Immediately filter the aliquot to separate the adsorbent from the solution.

-

Analyze the filtrate for the remaining concentration of the metal ion using ICP-AES or AAS.

-

-

Data Analysis: Calculate the removal efficiency (%) at each time point using the following equation:

-

Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

-

Where C₀ is the initial metal ion concentration and Cₜ is the concentration at time 't'.

-

Protocol 2: General Procedure for Radiolabeling with Technetium-99m

This protocol outlines a generalized "kit-based" method for labeling a HEIDA-derivative with Technetium-99m (99mTc), inspired by the preparation of Tc-99m HIDA for diagnostic imaging.[4] Note: All work with radioactive materials must be performed in a certified facility following all institutional and regulatory safety protocols.

Materials:

-

HEIDA-derivative ligand (e.g., N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid)

-

A reducing agent (e.g., Stannous Chloride, SnCl₂)

-

Sterile, pyrogen-free sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Sterile, evacuated vials

-

Nitrogen gas source

-

Radiometric dose calibrator

-

Instant Thin-Layer Chromatography (ITLC) system for quality control

Procedure:

-

Kit Preparation (Aseptic Technique):

-

In a sterile vial, dissolve the HEIDA-derivative ligand and the stannous chloride reducing agent in a suitable buffer under an inert nitrogen atmosphere to prevent oxidation of the Sn(II).

-

Lyophilize (freeze-dry) the mixture to create a stable, long-shelf-life "kit."

-

-

Radiolabeling:

-

Using a shielded syringe, draw the required activity of sterile sodium pertechnetate (Na⁹⁹ᵐTcO₄) solution from the generator eluate.

-

Inject the pertechnetate solution into the lyophilized kit vial.

-

Gently swirl the vial to ensure complete dissolution and reaction. Allow the mixture to incubate at room temperature for a specified time (e.g., 10-15 minutes). The Sn(II) reduces the pertechnetate (TcO₄⁻), and the reduced ⁹⁹ᵐTc is then chelated by the HEIDA ligand.

-

-

Quality Control:

-

Before administration, determine the radiochemical purity of the final product.

-

Using an ITLC system, spot a small amount of the labeled compound onto the strip.

-